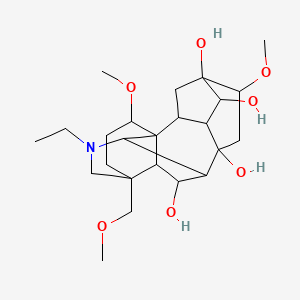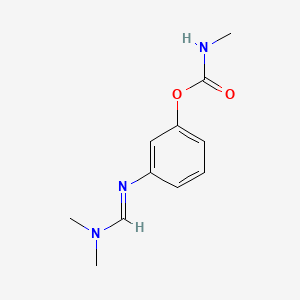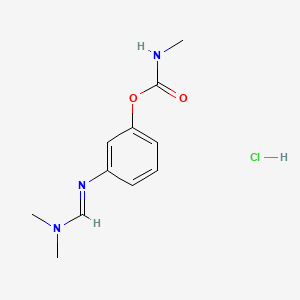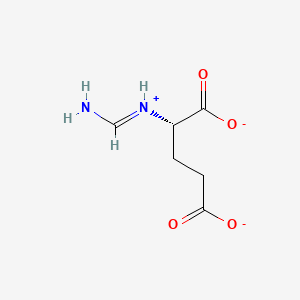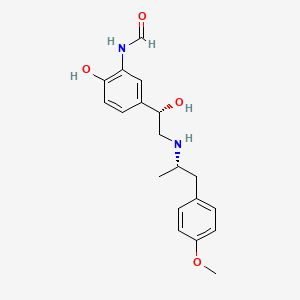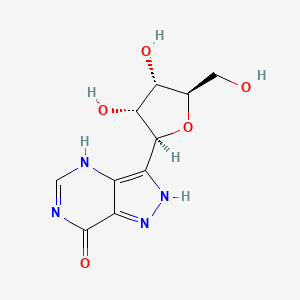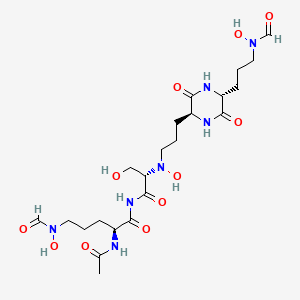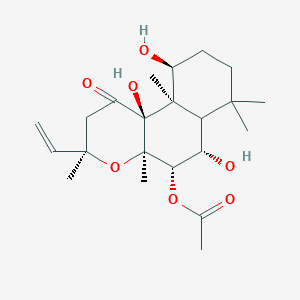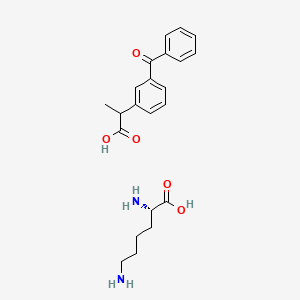
Ketoprofen lysine
Overview
Description
Ketoprofen lysine is a lysine salt of Ketoprofen, one of the propionic acid class of nonsteroidal anti-inflammatory drugs (NSAID) with analgesic and antipyretic effects . It is used to treat pain or inflammation caused by arthritis . The ketoprofen regular capsule is also used to treat mild to moderate pain, or menstrual pain .
Synthesis Analysis
The synthesis of Ketoprofen involves a TiCl 4 –Et 3 N mediated aldol/enol-lactonization annulation to affect dihydrobenzofuranone core formation and the use of a highly efficient pyrolytic aromatization condition to facilitate the construction of the vital 2-arylpropionic acid (2-APA) moiety .
Molecular Structure Analysis
The molecular formula of this compound is C22H28N2O5 . The IUPAC name is 2-(3-benzoylphenyl)propanoic acid; (2 S )-2,6-diaminohexanoic acid .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 400.5 g/mol . It has 4 hydrogen bond donors and 7 hydrogen bond acceptors . The solubility and dissolution rates of this compound are enhanced when combined with certain basic excipients .
Scientific Research Applications
Gastroprotective Effects
- L-Lysine Salification for Increased Solubility and Gastric Tolerance : A study by Cimini et al. (2015) investigated the gastroprotective activity of L-Lysine in the ethanol-gastric injury model. The salification with L-Lysine was shown to increase the solubility and gastric absorption and tolerance of Ketoprofen, highlighting a potential gastroprotective mechanism beneficial in managing NSAIDs' gastrotoxicity Cimini et al., 2015.
Novel Formulations and Pharmacokinetics
- Discovery of New Ketoprofen-L-Lysine Salt Polymorph : Aramini et al. (2021) discovered a new polymorphic form of Ketoprofen-L-Lysine salt (KLS) with different physicochemical and pharmacokinetic properties compared to the commercial form. This new form potentially allows for the development of faster-release/acting KLS formulations Aramini et al., 2021.
Anti-inflammatory and Analgesic Effects
- Topical Application for Inflammation : Daffonchio et al. (2002) assessed the efficacy of topically applied Ketoprofen Lysine salt against inflammatory changes induced by interleukin-1β and bradykinin in hamster cheek pouch microcirculation. The study found significant inhibition of leukocyte adhesion and microvascular leakage, demonstrating this compound's effective anti-inflammatory properties Daffonchio et al., 2002.
Drug Delivery Systems
- Inhalable Form for Pulmonary Inflammation : Stigliani et al. (2013) explored the production of respirable engineered particles of Ketoprofen Lysinate for direct administration to the lung to combat inflammatory status in cystic fibrosis patients. This represents a novel approach to delivering anti-inflammatory treatment directly to the site of action Stigliani et al., 2013.
Controlled Release Systems
- Hydrogel-based Beads for Prolonged Activity : Cerciello et al. (2016) investigated the encapsulation of this compound in hydrogel-based beads using alginate and pectin to achieve retarded and sustained release. This formulation aims to prolong the drug's activity, reducing the need for multiple dosing Cerciello et al., 2016.
Photoreaction Studies
- Interaction with Basic Amino Acids : Suzuki et al. (2012) studied the photoreaction of Ketoprofen in the presence of basic amino acids, revealing the potential for specific interactions that could influence the stability and activity of Ketoprofen formulations Suzuki et al., 2012.
Mechanism of Action
Target of Action
Ketoprofen lysinate, also known as Ketoprofen lysine salt, Lysyl-ketoprofen, or this compound, is a nonsteroidal anti-inflammatory agent (NSAIA) with analgesic and antipyretic properties . The primary targets of Ketoprofen lysinate are the cyclooxygenase-1 and 2 (COX-1 and 2) enzymes .
Mode of Action
Ketoprofen lysinate works by reversibly inhibiting the COX-1 and COX-2 enzymes . This inhibition results in decreased formation of prostaglandin precursors, which mediate pain, fever, and inflammation . Additionally, Ketoprofen is thought to have anti-bradykinin activity, as well as lysosomal membrane-stabilizing action .
Biochemical Pathways
The anti-inflammatory effects of Ketoprofen are believed to be due to the inhibition of the arachidonic acid pathway, specifically the COX-2 enzyme, which is involved in prostaglandin synthesis . This results in decreased levels of prostaglandins that mediate pain, fever, and inflammation .
Pharmacokinetics
Ketoprofen lysinate exhibits little stereoselectivity in its pharmacokinetics . One of the possible metabolism routes of Ketoprofen is the inversion of the R- to S-enantiomer in the gastrointestinal tract . Ketoprofen, as a weak acid drug, might undergo recirculation through pancreatic/intestinal juices .
Result of Action
The result of Ketoprofen lysinate’s action is the symptomatic treatment of acute and chronic rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, primary dysmenorrhea, and mild to moderate pain associated with musculotendinous trauma (sprains and strains), postoperative (including dental surgery) or postpartum pain .
Action Environment
The action of Ketoprofen lysinate can be influenced by environmental factors such as the pH of the gastrointestinal tract, which can affect the drug’s absorption and bioavailability
Safety and Hazards
Future Directions
There is ongoing research into the use of Ketoprofen lysine for various applications. For example, a study found that a co-crystal of Ketoprofen, lysine, and gabapentin showed synergistic anti-nociceptive and anti-inflammatory effects, suggesting potential for the development of faster-release/acting KLS formulations . Another study suggested that this compound could be beneficial in treating nonalcoholic fatty liver disease, human lymphedema, seizures, and also showed antidepressant and anxiolytic effects .
properties
IUPAC Name |
2-(3-benzoylphenyl)propanoic acid;(2S)-2,6-diaminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3.C6H14N2O2/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;7-4-2-1-3-5(8)6(9)10/h2-11H,1H3,(H,18,19);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIORVCHBUEWEP-ZSCHJXSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(CCN)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(CCN)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57469-78-0 | |
| Record name | Ketoprofen lysine salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057469780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-BENZOYLPHENYL)PROPIONIC ACID-D,L-LYSINE SALT | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KETOPROFEN LYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WD00E3D4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of ketoprofen lysine?
A1: Like other non-steroidal anti-inflammatory drugs (NSAIDs), this compound exerts its effects primarily by inhibiting cyclooxygenase (COX) enzymes. [, , , , , ] These enzymes are responsible for the production of prostaglandins, which are mediators of pain and inflammation. By inhibiting COX activity, this compound reduces the production of prostaglandins, leading to a decrease in pain and inflammation. []
Q2: What is the advantage of using this compound salt over ketoprofen?
A3: this compound salt, due to its ionic nature, exhibits enhanced water solubility compared to the parent drug, ketoprofen. [, , ] This improved solubility allows for faster dissolution and absorption, resulting in a more rapid onset of action. [, ] This characteristic makes this compound particularly suitable for treating acute pain conditions.
Q3: Are there specific conditions where this compound might be a preferred treatment option?
A4: Clinical studies suggest that this compound, particularly in oral formulations like orodispersible granules, has demonstrated efficacy in managing mild to moderate pain conditions, such as tension-type headaches. [, ] Additionally, its favorable safety profile makes it a suitable option for short-term use in various inflammatory conditions.
Q4: What is the role of this compound in managing pain associated with orthodontic procedures?
A5: A randomized controlled clinical trial demonstrated that this compound salt was more effective than paracetamol/acetaminophen in reducing pain experienced during rapid maxillary expansion. [] Patients using this compound reported significantly lower pain levels during the activation phase of the orthodontic procedure.
Q5: What are some of the challenges associated with formulating this compound?
A6: While this compound exhibits improved water solubility compared to ketoprofen, ensuring its stability and controlled release in various formulations can still be challenging. [, ] Researchers have explored different strategies, including the use of polymers and encapsulation techniques, to optimize its delivery and therapeutic efficacy.
Q6: How does the route of administration affect the pharmacokinetics of this compound?
A7: this compound is available in various formulations, including oral, topical, and intramuscular preparations. The route of administration significantly impacts its absorption, distribution, metabolism, and excretion. [, ] For instance, oral administration of this compound salt in a slow-release capsule has been shown to result in higher bioavailability and longer-lasting serum levels compared to conventional capsules. []
Q7: What research has been conducted on developing novel drug delivery systems for this compound?
A8: Scientists have explored various approaches to enhance the delivery and therapeutic efficacy of this compound. For example, researchers have investigated the encapsulation of this compound into nanoparticles using spray drying techniques. [, ] This approach aims to improve the drug's bioavailability, control its release profile, and potentially target specific tissues.
Q8: How does the use of lysine as a counterion affect the physicochemical properties of this compound?
A9: The presence of lysine as a counterion significantly influences the physicochemical properties of this compound, particularly its solubility and dissolution rate. [] Compared to the parent drug, ketoprofen, the lysine salt exhibits enhanced solubility in aqueous media due to its ionic character. [] This improved solubility facilitates faster dissolution and subsequently enhances its absorption and bioavailability.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




